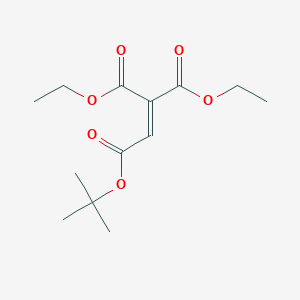

2-(Tert-butyl) 1,1-diethyl 1,1,2-ethylenetricarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

A study presents a palladium catalyst based on a complex structure for alkoxycarbonylation of alkenes, showing high activity and selectivity. This process is significant for transforming ethylene into versatile ester products, indicating a broad application in industrial processes and research laboratories for synthesizing esters from alkenes (Dong et al., 2017).

Research on the annulation of 1,3-dicarbonyl compounds with diethylene glycol led to 2,3-disubstituted furan, showcasing an environmentally friendly synthesis pathway. This highlights the use of tert-butyl peroxide (TBHP) and copper catalysis in creating furan derivatives from simpler compounds (Yu et al., 2015).

Polymer Chemistry

A study on the thermal decomposition of methacrylate polymers containing the tert-butoxycarbonyl moiety revealed that the deprotection of this group occurs at around 200°C, leading to the elimination of isobutene and carbon dioxide. This research has implications for the synthesis and decomposition of polymers with specific functional groups (Jing et al., 2019).

Another study focused on the synthesis and characterization of water-soluble dendritic macromolecules with a stiff, hydrocarbon interior. By modifying the peripheral tert-butyl esters to carboxylic acids, researchers were able to alter the solubility properties of these dendrimers, which is crucial for their application in drug delivery and materials science (Pesak et al., 1997).

Advances in Bio-based Materials

- The catalytic production of 2,5-furandicarboxylic acid (FDCA) from lignocellulosic biomass or its derivatives, such as glucose and 5-hydroxymethylfurfural (HMF), has been reviewed. FDCA is seen as a promising bio-based alternative to terephthalic acid for polyester production, highlighting the potential of using renewable resources for creating environmentally friendly materials (Zhang et al., 2015).

Wirkmechanismus

Target of Action

It’s known that tert-butyl groups are often involved in reactions with both sn1 and sn2 mechanisms .

Mode of Action

The compound’s mode of action involves interactions with its targets through SN1 and SN2 mechanisms. In these reactions, the ethyl side goes by an SN2 mechanism because it is a primary R group, and the t-butyl group would be SN1 because it is tertiary .

Biochemical Pathways

It’s known that ethers like this compound can undergo cleavage reactions, which could potentially affect various biochemical pathways .

Result of Action

Eigenschaften

IUPAC Name |

2-O-tert-butyl 1-O,1-O-diethyl ethene-1,1,2-tricarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O6/c1-6-17-11(15)9(12(16)18-7-2)8-10(14)19-13(3,4)5/h8H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBMCQGSQPHJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC(=O)OC(C)(C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2993874.png)

![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)

![1-[(2-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine](/img/structure/B2993887.png)

amine hydrobromide](/img/no-structure.png)